
144410-00-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Scientific Software Frameworks and Grid Computing
- Overview : Scientific research applications often require complex software development, traditionally done in languages like C and Fortran by scientists. Modern practices include the use of software frameworks and toolkits, enhancing productivity and enabling the rapid assembly of new applications from existing components. This approach contrasts with earlier practices, highlighting the evolution towards grid-enabling applications and developing new applications from scratch for scientific research.
- Reference : (Appelbe, Moresi, Quenette, & Simter, 2007)
Data Sharing and Scientific Progress
- Overview : The practice of data sharing among scientists is crucial for the verification of results and the advancement of research. Despite various barriers, such as lack of time and funding, data sharing is viewed as a valuable part of the scientific method. The study explores current practices and perceptions, highlighting the need for improved support for data management and preservation to facilitate better sharing and use of scientific data.
- Reference : (Tenopir et al., 2011)
Hackathons for Scientific Discoveries
- Overview : Hackathons are highlighted as innovative platforms for enhancing collaborative science, allowing for peer review before publication. This method facilitates cross-validation of study designs and datasets, driving the reproducibility of scientific analyses. It emphasizes the importance of collaboration across disciplines and institutions to accelerate scientific discoveries and knowledge transfer.
- Reference : (Ghouila et al., 2018)
Reproducibility in Science
- Overview : Addressing the reproducibility crisis in basic and preclinical research is crucial for ensuring that new knowledge is robust and reliable. The study discusses the challenges and potential solutions for improving research quality and reproducibility, emphasizing the need for good scientific practice and addressing the pressures of publication.
- Reference : (Begley & Ioannidis, 2015)
Big Data in Scientific Research
- Overview : The use of big data in scientific research represents a significant area of application, enabling the generation and analysis of vast amounts of data from single experiments. The discovery of the Higgs boson particle is cited as a prime example of big data's impact on scientific exploration and understanding of the universe.
- Reference : (Krishnan, 2020)
Future Directions
properties
CAS RN |
144410-00-4 |
|---|---|
Product Name |
144410-00-4 |
Molecular Weight |
4328.88 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



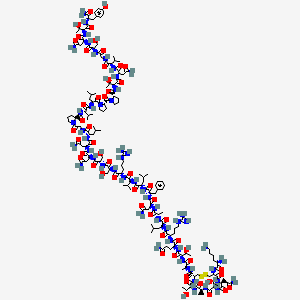
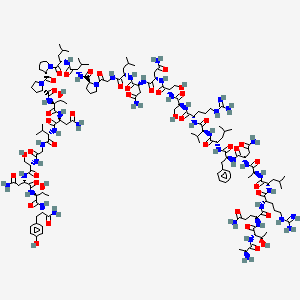
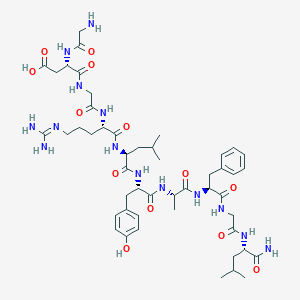
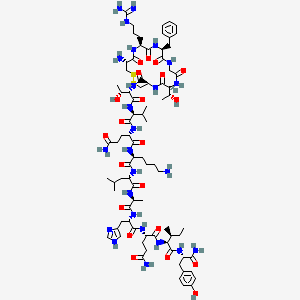
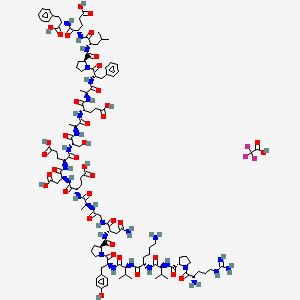
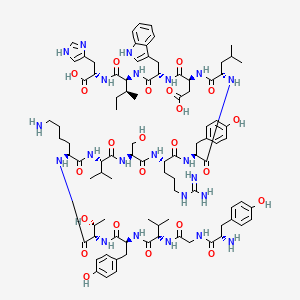

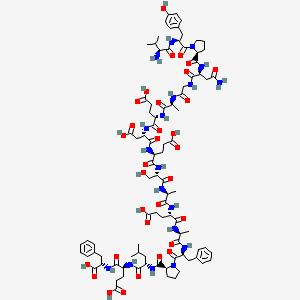
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)
